molecular formula C22H17ClN2O2S B2457126 N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide CAS No. 710986-91-7

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide

Cat. No. B2457126
CAS RN: 710986-91-7
M. Wt: 408.9
InChI Key: XSVSUCYXHMMJQF-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPQ or quinoline sulfonamide and is synthesized using a specific method. In

Scientific Research Applications

Anticancer Agents

N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are derivatives of the compound , have been synthesized and investigated as potential anticancer agents . They have shown distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines .

Targeting PI3Kα in Cancer Therapy

The phosphatidylinositol 3-kinase (PI3Kα) has emerged as an attractive target for anticancer drug design . Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide were found to occupy the PI3Kα binding site and engage with key binding residues .

Synthesis of Heterocycles

4-Hydroxy-2-quinolones, which are structurally related to the compound , have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities .

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Inducing Parthenocarpy and Promoting Fruit Enlargement

N-(2-chloro-4-pyridyl)-N′-phenylurea (CPPU), a synthetic cytokinin that shares structural similarities with the compound , has been successfully used to induce parthenocarpy and promote fruit enlargement . It affects cell division and/or cell expansion in tomato, kiwifruit, and apple .

Control of Cell Division and Protein Synthesis

Cytokinins, which are structurally related to the compound , can control cell division, assimilate transport, and protein synthesis . This makes them valuable in various biological research applications .

properties

IUPAC Name

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-28(26,27)25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVSUCYXHMMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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